8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one is a heterocyclic compound that features a pyrroloquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor quinoline derivative, followed by cyclization and methylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove bromine or other substituents.
Substitution: Common in modifying the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products depend on the type of reaction. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution could produce various functionalized pyrroloquinolines.
Scientific Research Applications
8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action for 8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-f]quinoline: Shares a similar core structure but lacks the bromine and methyl groups.
8-Bromo-1-(3-fluorophenyl)sulfonyl-5-methyl-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-4-yl]methanol: Another brominated pyrroloquinoline derivative with additional functional groups.
Uniqueness
8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H9BrN2O |
---|---|
Molecular Weight |
277.12 g/mol |
IUPAC Name |
8-bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2-one |
InChI |
InChI=1S/C12H9BrN2O/c1-15-11-3-2-10-8(4-7(13)6-14-10)9(11)5-12(15)16/h2-4,6H,5H2,1H3 |
InChI Key |
ADFDBTAHAAURGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC3=C2C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.